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Compound of Interest

Compound Name:
1-Bromo-4-

(difluoromethoxy)benzene

Cat. No.: B1333783 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1-Bromo-4-
(difluoromethoxy)benzene and a selection of its structural analogs. The inclusion of the

difluoromethoxy group is of significant interest in medicinal chemistry, as it can modulate a

compound's lipophilicity, metabolic stability, and binding interactions. Understanding the

spectroscopic characteristics of these molecules is crucial for their identification,

characterization, and quality control in research and development.

This report summarizes available ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR) spectroscopy, and

Mass Spectrometry (MS) data for 1-Bromo-4-(difluoromethoxy)benzene and compares it

with its chloro and iodo analogs, as well as analogs where the bromo group is replaced by an

amino or a formyl group.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 1-Bromo-4-
(difluoromethoxy)benzene and its analogs. Please note that experimental conditions can

influence spectral data, and the values presented here are compiled from various sources.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound Ar-H -OCHF₂ Other Solvent

1-Bromo-4-

(difluoromethoxy)

benzene

~7.5 (d), ~7.0 (d) ~6.5 (t) - CDCl₃

1-Chloro-4-

(difluoromethoxy)

benzene

Data not

available

Data not

available
- -

1-Iodo-4-

(difluoromethoxy)

benzene

Data not

available

Data not

available
- -

4-

(Difluoromethoxy

)aniline

~6.8 (d), ~6.6 (d) ~6.4 (t) ~3.7 (s, -NH₂) CDCl₃

4-

(Difluoromethoxy

)benzaldehyde

~7.8 (d), ~7.2 (d) ~6.6 (t) ~9.9 (s, -CHO) CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compoun
d

Ar-C Ar-C-O Ar-C-X -OCHF₂ Other Solvent

1-Bromo-4-

(difluorome

thoxy)benz

ene

~132, ~118 ~150 ~117 ~115 (t) - CDCl₃

1-Chloro-4-

(difluorome

thoxy)benz

ene

Data not

available

Data not

available

Data not

available

Data not

available
- -

1-Iodo-4-

(difluorome

thoxy)benz

ene

Data not

available

Data not

available

Data not

available

Data not

available
- -

4-

(Difluorom

ethoxy)anili

ne

~142, ~116 ~148 ~116 ~116 (t) - CDCl₃

4-

(Difluorom

ethoxy)ben

zaldehyde

~132, ~129 ~155 ~135 ~115 (t)
~191 (-

CHO)
CDCl₃

Table 3: ¹⁹F NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound -OCHF₂ Solvent

1-Bromo-4-

(difluoromethoxy)benzene
~ -80 to -90 CDCl₃[1]

1-Chloro-4-

(difluoromethoxy)benzene
Data not available -

1-Iodo-4-

(difluoromethoxy)benzene
Data not available -

4-(Difluoromethoxy)aniline Data not available -

4-

(Difluoromethoxy)benzaldehyd

e

Data not available -

Table 4: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)
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Compound
C-H
(Aromatic)

C=C
(Aromatic)

C-O-C C-F
Other Key
Bands

1-Bromo-4-

(difluorometh

oxy)benzene

~3050-3100 ~1500-1600 ~1200-1250 ~1000-1100
~500-600 (C-

Br)

1-Chloro-4-

(difluorometh

oxy)benzene

~3050-3100 ~1500-1600 ~1200-1250 ~1000-1100
~600-800 (C-

Cl)

1-Iodo-4-

(difluorometh

oxy)benzene

~3050-3100 ~1500-1600 ~1200-1250 ~1000-1100
~500-600 (C-

I)

4-

(Difluorometh

oxy)aniline

~3050-3100 ~1500-1600 ~1200-1250 ~1000-1100
~3300-3500

(N-H stretch)

4-

(Difluorometh

oxy)benzalde

hyde

~3050-3100 ~1500-1600 ~1200-1250 ~1000-1100

~1700 (C=O

stretch),

~2720, ~2820

(Aldehyde C-

H)

Table 5: Mass Spectrometry Data (Key Fragments m/z)
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Compound
Molecular Ion
[M]⁺

[M-OCHF₂]⁺ [M-Br/Cl/I]⁺
Other Key
Fragments

1-Bromo-4-

(difluoromethoxy)

benzene

222/224 157/159 143 114

1-Chloro-4-

(difluoromethoxy)

benzene

178/180 113/115 143 114

1-Iodo-4-

(difluoromethoxy)

benzene

270 205 143 114

4-

(Difluoromethoxy

)aniline

159 94 - 130, 108

4-

(Difluoromethoxy

)benzaldehyde

172 107 - 143, 115

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are

general protocols and may require optimization for specific instruments and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of the solid sample or measure 10-20 µL of the liquid

sample.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.
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Ensure the sample is fully dissolved. Gentle warming or sonication may be used if

necessary.

Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative

analysis or precise chemical shift referencing is required.

¹H NMR Spectroscopy Parameters:

Spectrometer: 400 MHz or higher field strength.

Pulse Program: Standard single-pulse excitation.

Number of Scans: 16 to 64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: Typically -2 to 12 ppm.

Temperature: 298 K.

¹³C NMR Spectroscopy Parameters:

Spectrometer: 100 MHz or higher.

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

Spectral Width: Typically 0 to 220 ppm.

¹⁹F NMR Spectroscopy Parameters:

Spectrometer: Operating at the appropriate frequency for ¹⁹F nuclei (e.g., 376 MHz on a

400 MHz instrument).

Pulse Program: Standard single-pulse excitation.
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Number of Scans: 64 to 256.

Relaxation Delay: 1-2 seconds.

Spectral Width: A wide spectral width may be necessary to cover the range of fluorine

chemical shifts.

Infrared (IR) Spectroscopy
Sample Preparation (Liquid Samples):

Place one to two drops of the neat liquid sample onto the surface of a salt plate (e.g., NaCl

or KBr).

Gently place a second salt plate on top to create a thin liquid film.

Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a drop of the liquid

directly onto the ATR crystal.

FTIR Spectrometer Parameters:

Spectral Range: 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise

ratio.

A background spectrum of the empty sample compartment (or clean ATR crystal) should

be collected and subtracted from the sample spectrum.

Mass Spectrometry
Sample Introduction:

For volatile compounds, direct injection or a gas chromatography (GC) inlet can be used.

For less volatile compounds, a direct insertion probe or liquid chromatography (LC)

interface may be employed.
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Ionization Method:

Electron Ionization (EI): Typically performed at 70 eV. This is a "hard" ionization technique

that often results in extensive fragmentation, providing valuable structural information.

Chemical Ionization (CI): A "softer" ionization technique that often produces a prominent

protonated molecule [M+H]⁺, aiding in the determination of the molecular weight. Methane

or isobutane are common reagent gases.

Mass Analyzer:

A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the

ions based on their mass-to-charge ratio (m/z).

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of the target compounds.
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Caption: Workflow for the spectroscopic analysis of 1-Bromo-4-(difluoromethoxy)benzene
and its analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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